molecular formula C10H11NO B1527706 Benzenemethanamine, 4-(2-propyn-1-yloxy)- CAS No. 943026-55-9

Benzenemethanamine, 4-(2-propyn-1-yloxy)-

Cat. No. B1527706
CAS RN: 943026-55-9
M. Wt: 161.2 g/mol
InChI Key: VUVHYJKFIRKPJR-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-(2-propyn-1-yloxy)- (also known as 4-propyn-1-yloxybenzene-methanamine) is an organic compound with the chemical formula C9H9NO. It is a colorless, crystalline solid that is insoluble in water. It is a derivative of benzene and methylamine, and is used in various scientific research applications.

Scientific Research Applications

Synthesis and Biological Evaluation

  • A study developed a convenient method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, which demonstrated significant antiurease activity, indicating potential for use in combating harmful substances. Additionally, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene showed potent antibacterial effects against Bacillus subtillus, suggesting these compounds have therapeutic potential in antimicrobial applications (Batool et al., 2014).

Chemical Synthesis and Characterization

  • Research into the oxidative synthesis of 2-aryl quinazolines via benzyl C-H bond amination highlighted the catalytic role of 4-hydroxy-TEMPO, presenting a metal-free method for synthesizing quinazoline derivatives. This methodology could be significant for developing compounds with various pharmacological activities (Han et al., 2011).

Material Science and Corrosion Inhibition

  • Investigation into corrosion inhibitive behavior of Schiff bases derived from 4-(aminoalkoxy)benzylamines on mild steel surfaces in acidic media demonstrated that certain derivatives can form protective films, significantly reducing corrosion. This study suggests applications in materials science, particularly in developing corrosion inhibitors for industrial use (Murmu et al., 2019).

Photocatalytic Applications

  • A study on the selectivity of hydroxyl radical in the partial oxidation of aromatic compounds via heterogeneous photocatalysis with TiO2 explored the influence of substituent groups on the efficiency of hydroxylated products formation. This research could inform the development of green synthetic routes for hydroxylated aromatic compounds, important in pharmaceuticals and chemicals production (Palmisano et al., 2007).

properties

IUPAC Name

(4-prop-2-ynoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h1,3-6H,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVHYJKFIRKPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Prop-2-yn-1-yloxy)phenyl]methanamine

CAS RN

943026-55-9
Record name 1-[4-(prop-2-yn-1-yloxy)phenyl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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